molecular formula C24H28N2O6 B6192429 3-{[(tert-butoxy)carbonyl]amino}-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid CAS No. 2680528-51-0

3-{[(tert-butoxy)carbonyl]amino}-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid

Cat. No.: B6192429
CAS No.: 2680528-51-0
M. Wt: 440.5 g/mol
InChI Key: QYBPFVRIUVYWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(tert-Butoxy)carbonyl]amino}-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid is a synthetic compound. This molecule is often associated with the protection of amino groups during peptide synthesis, making it vital in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound typically involves the following steps:

  • Formation of tert-Butoxycarbonyl Group: : The tert-butoxycarbonyl (Boc) group is introduced by reacting an amino acid with di-tert-butyl dicarbonate under basic conditions, usually in the presence of sodium hydroxide or triethylamine.

  • Introduction of Fluorenylmethyloxycarbonyl Group: : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced via reaction with fluorenylmethyloxycarbonyl chloride, often in a base like pyridine.

Industrial Production Methods

Industrial production mirrors laboratory synthesis but on a larger scale. Reactors capable of handling large volumes and maintaining specific temperatures and pressures are used to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : This compound primarily undergoes substitution reactions, where protecting groups (Boc and Fmoc) are added or removed.

  • Hydrolysis: : Boc and Fmoc groups are removed using strong acids like trifluoroacetic acid or bases like piperidine.

Common Reagents and Conditions

  • Reagents: : Di-tert-butyl dicarbonate, fluorenylmethyloxycarbonyl chloride, sodium hydroxide, triethylamine, trifluoroacetic acid, piperidine.

  • Conditions: : Basic conditions for Boc protection, acidic or basic conditions for Fmoc protection/removal.

Major Products

  • Primary Products: : Protected amino acids or peptides.

  • Byproducts: : Side products from incomplete reactions or hydrolysis.

Scientific Research Applications

In Chemistry

  • Used in peptide synthesis for protecting amino groups.

  • Employed as an intermediate in the synthesis of complex organic molecules.

In Biology

  • Facilitates the study of protein structures and functions by enabling the synthesis of specific peptides.

In Medicine

  • Key in drug discovery and development processes, particularly in the synthesis of therapeutic peptides.

In Industry

  • Utilized in the large-scale production of synthetic peptides used in pharmaceuticals.

Mechanism of Action

The compound acts as a protecting agent, temporarily preventing certain functional groups from reacting. This allows for selective reactions to occur at other sites of the molecule.

Molecular Targets and Pathways

  • Targets amino groups in peptides, protecting them through the formation of stable Boc and Fmoc derivatives.

  • Removal of protecting groups follows well-known chemical pathways, enabling further peptide synthesis steps.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(tert-Butoxy)carbonyl]amino}-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)]acetic acid

  • **3-{[(tert-Butoxy)carbonyl]amino}-2-[({[(9H-xanthen-9-yl)methoxy]carbonyl}amino)]propanoic acid

Highlighting Uniqueness

While similar compounds may also act as protecting agents, 3-{[(tert-butoxy)carbonyl]amino}-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid is particularly effective due to its stability and ease of removal of the Boc and Fmoc groups, making it highly valuable in peptide synthesis.

Hope this article is what you’re looking for! Happy to go even deeper into any of these sections.

Properties

CAS No.

2680528-51-0

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-13-15(21(27)28)12-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)

InChI Key

QYBPFVRIUVYWLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.